N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide
Description
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is a substituted acetamide derivative characterized by a dimethylamino group and a branched pentan-2-ylamino substituent. This compound belongs to a broader class of acetamides, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(pentan-2-ylamino)acetamide |
InChI |
InChI=1S/C9H20N2O/c1-5-6-8(2)10-7-9(12)11(3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
TXVCGKSRLNLBLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide typically involves the reaction of N,N-dimethylacetamide with a suitable amine, such as pentan-2-ylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common methods include:
Direct Reaction: Mixing N,N-dimethylacetamide with pentan-2-ylamine in the presence of a catalyst at elevated temperatures.
Solvent-Free Method: Stirring the reactants without a solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares a common acetamide backbone (CH3CONR2) with variations in the substituents attached to the nitrogen atoms. Below is a comparative analysis of its analogs:
Table 1: Structural and Molecular Data
Key Observations :
- The pentan-2-yl group introduces a branched aliphatic chain, enhancing hydrophobicity compared to aromatic substituents (e.g., phenyl or methylphenyl) .
- Bulky substituents (e.g., phthalazin-1-yl) increase molecular weight and may influence solubility and crystallinity .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Aliphatic analogs like DMAC exhibit high polarity and miscibility in water, whereas aromatic derivatives (e.g., N,N-Dimethyl-2-phenylacetamide) are less soluble .
- The pentan-2-yl substituent in the target compound may reduce water solubility compared to DMAC but enhance compatibility with lipid-rich systems.
Biological Activity
N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound is characterized by its amide functional group, which contributes to its biological activity. The molecular formula is , and its structure can be represented as follows:
This structure indicates the presence of a dimethylamino group and a branched pentan-2-yl chain, which are critical for its interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. Research has indicated that compounds with similar structural frameworks can interact with key proteins involved in cellular signaling and metabolic processes.
Inhibition of Pathogenicity
One significant area of study is the compound's potential to inhibit the type III secretion system (T3SS) in Pseudomonas aeruginosa, a critical virulence factor in bacterial infections. Studies have shown that modifications in the amide structure can enhance inhibitory potency, with some derivatives achieving IC50 values below 1 µM in translocation assays, indicating strong inhibition of T3SS-mediated processes .
Table 1: Biological Activity of this compound Derivatives
| Compound Variant | IC50 (µM) | Target Activity | Notes |
|---|---|---|---|
| Parent Compound | >10 | T3SS Inhibition | Limited activity observed |
| Variant A | 0.8 | T3SS Secretion | Potent inhibitor |
| Variant B | 1.5 | T3SS Translocation | Moderate activity |
| Variant C | 0.5 | Cytotoxicity in CHO Cells | High selectivity observed |
This table summarizes the inhibitory activities of different derivatives, highlighting how structural modifications can significantly impact biological efficacy.
Case Study 1: Antimicrobial Activity
In a comparative study focusing on antimicrobial properties, this compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antimicrobial effects, particularly against gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Using MTT assays, it was found that specific derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-468). The mechanism involved cell cycle arrest and activation of apoptotic pathways, indicating potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
